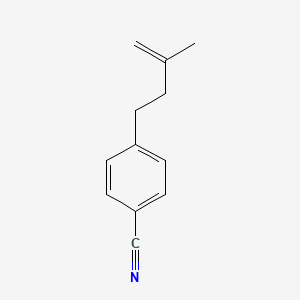

4-(4-Cyanophenyl)-2-methyl-1-butene

Description

Contextual Significance within Contemporary Organic Chemistry Research

The significance of 4-(4-Cyanophenyl)-2-methyl-1-butene in modern organic chemistry is intrinsically linked to the functionalities it possesses. The cyanophenyl moiety is a common structural motif in medicinal chemistry and materials science, often imparting desirable electronic and binding properties to a molecule. For instance, the cyano group can participate in hydrogen bonding and dipole-dipole interactions, influencing the pharmacological activity of a compound.

The butene portion of the molecule, with its terminal double bond and allylic protons, offers a versatile platform for a wide array of chemical transformations. The reactivity of the alkene allows for the introduction of new functional groups through addition reactions, while the allylic position is susceptible to substitution and oxidation reactions. This dual reactivity makes compounds like this compound valuable building blocks in the synthesis of more complex molecular architectures.

Historical Overview of Related Compound Synthesis and Reactivity Studies

The synthesis of aryl-alkene structures has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions. Historically, methods like the Heck reaction and the Suzuki-Miyaura coupling have become cornerstone strategies for the formation of carbon-carbon bonds between aryl and vinyl partners. organic-chemistry.orglibretexts.org

The Heck reaction, for instance, involves the palladium-catalyzed reaction of an aryl halide with an alkene. organic-chemistry.org In the context of synthesizing related structures, this could involve coupling a halobenzonitrile with a suitable butene derivative. The Suzuki-Miyaura coupling, on the other hand, utilizes an organoboron compound, such as a boronic acid or ester, reacting with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The development of these methods has provided chemists with reliable and efficient tools to construct the core structure of molecules like this compound.

Early research into the reactivity of similar allylic compounds has established the unique reactivity of the C-H bonds at the allylic position, which are weakened by the adjacent double bond. This allows for selective functionalization at this site.

Current Research Interests and Potential Avenues for Exploration Pertaining to this compound

Current research interest in this compound and structurally related molecules is multifaceted. One significant area of exploration is its use as a synthetic intermediate. The presence of both the cyano group and the alkene functionality allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular libraries for screening in drug discovery and materials science.

Furthermore, the specific arrangement of the methyl group on the butene chain introduces chirality into certain reaction products, making it a potential precursor for the synthesis of enantiomerically pure compounds. The development of stereoselective reactions involving this substrate is an active area of research.

The electronic properties conferred by the cyanophenyl group also make this compound and its derivatives interesting candidates for studies in molecular electronics and photophysics. The interaction of the nitrile's dipole moment with the pi-system of the alkene and aromatic ring can lead to unique electronic and optical properties. Future research may focus on incorporating this scaffold into larger conjugated systems to explore its potential in organic light-emitting diodes (OLEDs) or other electronic devices.

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 90433-26-4 |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylbut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVBHZPDAPMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535471 | |

| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90433-26-4 | |

| Record name | 4-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Intrinsic Reactivity of 4 4 Cyanophenyl 2 Methyl 1 Butene

Mechanistic Investigations of Photochemical Reactions

Photochemical reactions, initiated by the absorption of light, play a crucial role in the transformation of organic molecules. magtech.com.cnencyclopedia.pub For 4-(4-cyanophenyl)-2-methyl-1-butene, these reactions provide pathways to unique products and intermediates that are not readily accessible through ground-state chemistry. The study of these mechanisms is essential for understanding and controlling the outcomes of such light-induced transformations. encyclopedia.pubmdpi.com

Formation and Reactivity of Radical Cation Intermediates in Electron Transfer Processes

Upon photoexcitation, often in the presence of an electron acceptor, this compound can undergo a single electron transfer (SET) to generate a radical cation. princeton.edu This process is a cornerstone of its photochemical reactivity. The resulting radical cation is a highly reactive intermediate, possessing both a radical center and a cationic charge. princeton.edu The stability and subsequent reaction pathways of this intermediate are influenced by the substitution pattern on both the aromatic ring and the alkene moiety.

The cyano group on the phenyl ring is a key electron-withdrawing group that influences the electronic properties of the molecule and the stability of the radical cation. The reactivity of this intermediate is diverse, including pathways such as deprotonation, nucleophilic attack, and cycloaddition. princeton.edu The specific pathway taken is often dependent on the reaction conditions and the presence of other reagents.

Nucleophilic Addition Patterns to Alkene Radical Cations (e.g., Anti-Markovnikov Selectivity)

A significant aspect of the reactivity of the radical cation of this compound is its reaction with nucleophiles. In many cases, the addition of a nucleophile to the alkene radical cation proceeds with anti-Markovnikov selectivity. pku.edu.cn This means that the nucleophile adds to the less substituted carbon of the original double bond. libretexts.orglumenlearning.com

This regioselectivity can be rationalized by considering the stability of the resulting radical intermediate. libretexts.org Attack of the nucleophile at the terminal carbon (C1) of the butene chain results in the formation of a tertiary radical at the more substituted carbon (C2). This tertiary radical is more stable than the primary radical that would be formed if the nucleophile were to add to the C2 position. libretexts.orgyoutube.com The stability of carbon radicals generally follows the order: tertiary > secondary > primary. pressbooks.publibretexts.org

| Reactant | Nucleophile | Product Regioselectivity | Driving Factor |

| Alkene Radical Cation | Various | Anti-Markovnikov | Formation of the more stable radical intermediate libretexts.orgyoutube.com |

| Asymmetrical Alkene | HBr (in presence of peroxide) | Anti-Markovnikov | Formation of the more stable radical intermediate lumenlearning.comyoutube.com |

| Asymmetrical Alkene | HBr (normal conditions) | Markovnikov | Formation of the more stable carbocation intermediate lumenlearning.comleah4sci.com |

Elucidation of Regiochemical and Stereochemical Control in Photoreactions

The regiochemical and stereochemical outcomes of the photoreactions of this compound are dictated by the nature of the excited state and the intermediates involved. magtech.com.cn As discussed, the anti-Markovnikov addition of nucleophiles is a prime example of regiochemical control in these reactions. libretexts.orglumenlearning.com

Stereochemical control, on the other hand, pertains to the spatial arrangement of the atoms in the product. In reactions involving radical cations, the stereochemistry can be influenced by factors such as the lifetime of the intermediate and the mode of nucleophilic attack. For instance, if the radical cation has a sufficiently long lifetime, it may undergo conformational changes before being trapped by a nucleophile, potentially leading to a mixture of stereoisomers. The specific stereochemical outcomes are highly dependent on the reaction system and require detailed experimental and computational studies for their elucidation.

Radical and Ionic Pathways in Ground State Chemistry

While photochemical methods provide one avenue for the reactivity of this compound, its ground-state chemistry also involves radical and ionic intermediates. These reactions are typically initiated by thermal means or by the use of chemical initiators. nih.gov

Generation, Stability, and Transformation of Alkyl and Benzylic Radical Species

Alkyl and benzylic radicals can be generated from this compound through various methods, including hydrogen atom abstraction or homolytic cleavage of a C-H or C-C bond. iu.eduresearchgate.net The stability of the resulting radical is a key determinant of the reaction pathway. pressbooks.publibretexts.org

The this compound structure offers the potential to form several different radical species. Abstraction of a hydrogen atom from the methyl group at the C2 position would generate a primary alkyl radical. However, abstraction of a hydrogen from the benzylic position (the CH2 group adjacent to the phenyl ring) would lead to a benzylic radical. Benzylic radicals are significantly stabilized by resonance, as the unpaired electron can be delocalized into the aromatic ring. pressbooks.publibretexts.org This increased stability makes the formation of the benzylic radical a more favorable process. libretexts.org

The stability of these radical intermediates follows the general trend: benzylic > tertiary alkyl > secondary alkyl > primary alkyl. pressbooks.publibretexts.org Once formed, these radicals can undergo various transformations, such as addition to other molecules, recombination with other radicals, or rearrangement. researchgate.net

| Radical Type | Relative Stability | Stabilizing Factors |

| Benzylic | Most Stable | Resonance with the aromatic ring pressbooks.publibretexts.org |

| Tertiary Alkyl | More Stable | Hyperconjugation pressbooks.publibretexts.org |

| Secondary Alkyl | Stable | Hyperconjugation pressbooks.publibretexts.org |

| Primary Alkyl | Least Stable | Minimal hyperconjugation pressbooks.publibretexts.org |

Intramolecular Rearrangements and Cyclization Reactions Involving the Butene Chain

The butene chain in this compound provides the flexibility for intramolecular reactions, particularly rearrangements and cyclizations. These reactions can be initiated by the formation of a radical or an ionic center within the molecule.

For instance, a radical generated at one position of the butene chain could potentially add to the double bond in an intramolecular fashion, leading to the formation of a cyclic product. The feasibility and outcome of such cyclization reactions are governed by factors such as the length of the chain connecting the radical center and the double bond (favoring the formation of 5- or 6-membered rings), and the relative stability of the cyclic radical intermediate formed. Theoretical studies and computational chemistry are often employed to understand the energetics and mechanisms of these intramolecular processes. nih.gov Similarly, the formation of a carbocation within the butene chain could initiate intramolecular electrophilic attack on the aromatic ring or rearrangements to form more stable carbocation intermediates. Such reactions can lead to the formation of complex polycyclic structures. nih.gov

Olefinic Reactivity and Addition Reactions of this compound

The reactivity of the alkene moiety in this compound is a focal point of its chemical behavior. The terminal double bond, being a region of high electron density, is susceptible to attack by electrophiles, and can also participate in various cycloaddition reactions. The presence of the 4-cyanophenyl group, although separated from the double bond by a methylene (B1212753) bridge, exerts an electronic influence that modulates this reactivity.

Electrophilic and Nucleophilic Addition Mechanisms to the 1-Butene (B85601) Double Bond

Electrophilic Addition

The double bond of this compound readily undergoes electrophilic addition reactions. libretexts.orglibretexts.org In these reactions, an electrophile is attracted to the electron-rich π-bond of the alkene. The general mechanism proceeds in a two-step fashion. libretexts.orglibretexts.org

The first step involves the attack of the π electrons on the electrophile, leading to the formation of a carbocation intermediate. For an unsymmetrical alkene like this compound, the addition of an electrophile (E⁺) can, in principle, form two different carbocations. According to Markovnikov's rule, the more stable carbocation will be preferentially formed. units.it In this case, the addition of an electrophile to the C1 carbon (the CH₂ end of the double bond) results in a more substituted and therefore more stable tertiary carbocation at the C2 position. The alternative, addition to the C2 carbon, would yield a less stable primary carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. units.it

The presence of the 4-cyanophenyl group, an electron-withdrawing group, will have a modest influence on the stability of the carbocation intermediate due to its distance from the reactive center. This effect is primarily inductive.

In the second step of the mechanism, a nucleophile (Nu⁻) attacks the electrophilic carbocation, forming the final addition product. libretexts.orglibretexts.org Given the preference for the tertiary carbocation intermediate, the major product of an electrophilic addition to this compound will see the nucleophile attached to the C2 carbon.

A representative example is the addition of a hydrogen halide (HX). The proton (H⁺) acts as the electrophile, adding to the C1 carbon to form the tertiary carbocation, which is then attacked by the halide anion (X⁻) at the C2 position.

Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound

| Reactant (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product | Minor Product |

| H-Br | H⁺ | Br⁻ | 4-(4-Cyanophenyl)-2-bromo-2-methylbutane | 4-(4-Cyanophenyl)-1-bromo-2-methylbutane |

| H₂O (acid-catalyzed) | H⁺ | H₂O | 4-(4-Cyanophenyl)-2-methyl-2-butanol | 4-(4-Cyanophenyl)-2-methyl-1-butanol |

This table presents predicted outcomes based on established principles of electrophilic addition, as specific experimental data for this compound was not found in the searched literature.

Nucleophilic Addition

Direct nucleophilic attack on the double bond of an unactivated alkene is generally not a favorable process due to the electron-rich nature of the π-system, which repels nucleophiles. However, nucleophilic addition to the alkene in this compound is not a primary reaction pathway under standard conditions. Such reactions typically require the presence of a strong activating group directly attached to the double bond, which is not the case here.

Cycloaddition Reactions Involving the Alkene Moiety

The alkene functionality in this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. mychemblog.comsigmaaldrich.comnih.govpraxilabs.comlibretexts.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The 4-cyanophenyl group in this compound acts as an electron-withdrawing group, which increases the electrophilicity of the double bond, making it a potentially good dienophile. masterorganicchemistry.com

The reaction is a concerted process, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. mychemblog.com The stereochemistry of the dienophile is retained in the product.

Table 2: Predicted Reactivity of this compound as a Dienophile in a Diels-Alder Reaction

| Diene | Predicted Product Structure | Expected Relative Rate |

| 1,3-Butadiene | 1-Methyl-1-(2-(4-cyanophenyl)ethyl)-cyclohex-3-ene | Moderate to Good |

| Cyclopentadiene | 5-Methyl-5-(2-(4-cyanophenyl)ethyl)-bicyclo[2.2.1]hept-2-ene | Good |

This table illustrates the expected behavior based on the known principles of the Diels-Alder reaction. Specific experimental data for these reactions with this compound were not available in the reviewed literature.

[2+2] Photocycloaddition

[2+2] Cycloaddition reactions, where two alkene units combine to form a cyclobutane (B1203170) ring, are often photochemically allowed. researchgate.netrsc.org These reactions can occur intramolecularly or intermolecularly. For this compound, an intermolecular [2+2] photocycloaddition could occur with another alkene upon irradiation with UV light. researchgate.net

The mechanism of photochemical [2+2] cycloadditions can proceed through the excitation of one of the alkene molecules to a triplet state, which then adds to the ground state of the second alkene in a stepwise manner, forming a 1,4-diradical intermediate. This intermediate then closes to form the cyclobutane ring. The presence of the aromatic chromophore (the cyanophenyl group) can facilitate the absorption of light and act as a photosensitizer. researchgate.net

The regioselectivity of such reactions can be complex and may lead to a mixture of products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For 4-(4-Cyanophenyl)-2-methyl-1-butene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 4-cyanophenyl ring would appear as two doublets in the downfield region (typically δ 7.2-7.7 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the butene chain would be observed in the upfield region. Specifically, the two vinyl protons (=CH₂) are expected to appear as singlets or narrow multiplets around δ 4.7 ppm. The allylic protons (-CH₂-) adjacent to the phenyl ring would likely resonate as a triplet around δ 2.8 ppm, and the methylene (B1212753) protons (-CH₂-) next to the double bond would appear as a triplet around δ 2.4 ppm. The methyl protons (-CH₃) attached to the double bond would give a singlet at approximately δ 1.7 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the cyano group (-C≡N) is expected to have a chemical shift in the range of δ 118-120 ppm. The aromatic carbons will show signals between δ 110 and 150 ppm, with the carbon attached to the cyano group (ipso-carbon) and the carbon attached to the butene chain having distinct chemical shifts. The quaternary carbon of the double bond (-C(CH₃)=) would appear around δ 145 ppm, while the terminal methylene carbon (=CH₂) would be around δ 110 ppm. The carbons of the methylene groups in the chain and the methyl group would resonate at higher field strengths.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 2H | Aromatic protons (ortho to -CN) |

| ~7.4 | Doublet | 2H | Aromatic protons (meta to -CN) |

| ~4.7 | Singlet | 2H | Vinyl protons (=CH₂) |

| ~2.8 | Triplet | 2H | Allylic protons (-CH₂-Ph) |

| ~2.4 | Triplet | 2H | Methylene protons (-CH₂-C=) |

| ~1.7 | Singlet | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aromatic C (ipso, attached to butene) |

| ~145 | Quaternary vinyl C (-C(CH₃)=) |

| ~132 | Aromatic CH (ortho to -CN) |

| ~129 | Aromatic CH (meta to -CN) |

| ~119 | Cyano C (-C≡N) |

| ~112 | Aromatic C (ipso, attached to -CN) |

| ~110 | Terminal vinyl C (=CH₂) |

| ~40 | Methylene C (-CH₂-C=) |

| ~35 | Allylic C (-CH₂-Ph) |

| ~22 | Methyl C (-CH₃) |

To confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the allylic protons and the adjacent methylene protons, confirming the -CH₂-CH₂- linkage in the butene chain. Correlations between the aromatic protons would also be observed, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the vinyl proton signals around δ 4.7 ppm would show a correlation with the vinyl carbon signal around δ 110 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different fragments of the molecule. For example, the allylic protons would show a correlation to the ipso-carbon of the phenyl ring and to the quaternary vinyl carbon. The methyl protons would show correlations to the quaternary and terminal vinyl carbons. These correlations would unambiguously establish the entire molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. researchgate.net The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The alkene moiety would show a C=C stretching absorption around 1650 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~3020 | Medium | Vinylic C-H stretch |

| ~2960 | Medium-Strong | Aliphatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~830 | Strong | para-disubstituted benzene C-H bend |

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration, which is strong in the IR spectrum, would also be a prominent and sharp band in the Raman spectrum, typically in the same region of 2220-2240 cm⁻¹. researchgate.net The symmetric stretching of the para-substituted benzene ring, often weak in the IR spectrum, usually gives a strong band in the Raman spectrum around 1600 cm⁻¹. The C=C stretching of the butene chain would also be observable. Raman spectroscopy is particularly useful for studying non-polar bonds, making it a valuable tool for analyzing the carbon skeleton of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the cyanophenyl chromophore. Aromatic compounds typically exhibit a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) in the 230-270 nm region. For 4-cyanophenyl derivatives, the B-band is often observed around 240-260 nm. The presence of the butene substituent might cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzonitrile. A study on cyano-substituted styrylpyridine compounds showed that the cyano group itself does not have a significant effect on the maximum absorption wavelength, which is primarily determined by the conjugated system. nih.gov

Analysis of Electronic Transitions and Chromophore Characteristics of the Cyanophenyl Butene System

The electronic absorption properties of this compound are primarily determined by the chromophores present within its molecular structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. msu.edu In this compound, the dominant chromophore is the cyanophenyl group. This system consists of a benzene ring substituted with a cyano (-C≡N) group, which possesses both π bonds and a nitrogen atom with a non-bonding electron pair (n-electrons).

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. psu.edukhanacademy.org The key electronic transitions for the cyanophenyl butene system are expected to be π → π* and n → π* transitions. youtube.com

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring and the cyano group's triple bond are rich in π electrons, leading to strong absorptions. Conjugation between the phenyl ring and the cyano group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to unconjugated systems. khanacademy.org These transitions are typically characterized by high molar absorptivities (ε > 10,000 L·mol⁻¹·cm⁻¹). msu.edu

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the cyano group into a π* antibonding orbital. These transitions are generally of lower energy than π → π* transitions and thus appear at longer wavelengths. However, they are "forbidden" by symmetry rules, resulting in a much lower probability of occurrence and consequently, a significantly weaker absorption intensity (ε < 100 L·mol⁻¹·cm⁻¹). Often, these weak bands are obscured by the much stronger π → π* absorption bands.

The butene substituent, being an isolated alkene, has its own π → π* transition. However, this typically occurs at shorter wavelengths (in the far UV region, <200 nm) and is less significant for routine UV-Vis analysis compared to the highly conjugated cyanophenyl system. msu.edu The primary chromophoric character is therefore dictated by the electronic structure of the cyanophenyl moiety.

Spectral Shifts (Solvatochromism) and Environmental Effects on Absorption Properties

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a compound's UV-Vis absorption bands change with the polarity of the solvent in which it is dissolved. wikipedia.org This effect arises from differential solvation of the molecule's electronic ground state and excited state. nih.gov The polarity and hydrogen-bonding capability of the solvent are key factors influencing these spectral shifts. wikipedia.orgresearchgate.net

For this compound, the cyanophenyl group is polar. The excited state, particularly from a π → π* transition, is often more polar than the ground state. In such cases, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). This is known as positive solvatochromism. wikipedia.org

Conversely, for n → π* transitions, the ground state is often more stabilized by hydrogen-bonding solvents than the excited state. This leads to an increase in the transition energy and a shift to a shorter wavelength (a hypsochromic or blue shift) with increasing solvent polarity. wikipedia.org

The solvatochromic behavior of this compound can be systematically studied by recording its UV-Vis spectrum in a series of solvents with varying polarities.

| Solvent | Polarity Index | Absorption Maximum (λmax, nm) | Spectral Shift |

|---|---|---|---|

| n-Hexane | 0.1 | 270 | Reference |

| Toluene | 2.4 | 274 | Bathochromic |

| Dichloromethane | 3.1 | 278 | Bathochromic |

| Acetone | 5.1 | 282 | Bathochromic |

| Methanol | 5.1 | 285 | Bathochromic |

| Water | 10.2 | 290 | Bathochromic |

This table presents expected trends and is for illustrative purposes.

By analyzing such data, insights into the nature of the electronic transitions and the solute-solvent interactions can be gained. The systematic shift to longer wavelengths with increasing solvent polarity would confirm the π → π* nature of the main absorption band and the increased polarity of the excited state. wikipedia.orgrsc.org

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elucidating the structure of unknown compounds. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured monoisotopic mass. mdpi.comnih.gov For this compound, HRMS can unequivocally confirm its molecular formula.

The molecular formula is C₁₂H₁₃N. Using the precise masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307), the theoretical exact mass can be calculated.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N |

| Calculated Monoisotopic Mass | 171.10480 u |

| Nominal Mass | 171 u |

| Hypothetical HRMS Measured Mass | 171.10475 u |

| Mass Error | -0.3 ppm |

An experimental HRMS measurement yielding a mass very close to the calculated value (typically with an error of less than 5 ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other possible formulas with the same nominal mass.

Interpretation of Fragmentation Patterns for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). chemguide.co.uk This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments is predictable and serves as a molecular fingerprint, which can be used to confirm the compound's structure. libretexts.orglibretexts.org

For this compound (M⁺• at m/z = 171), several key fragmentation pathways are expected:

Benzylic Cleavage: The bond between the butene chain and the phenyl ring is a benzylic C-C bond. Cleavage at this position is highly favorable because it leads to the formation of a resonance-stabilized benzylic cation. youtube.comdu.ac.in The most likely fragmentation is the loss of a C₄H₇ radical (isobutenyl radical) to form the cyanobenzyl cation.

[M - C₄H₇]⁺ : m/z = 171 - 55 = 116. This cyanobenzyl cation is a very stable fragment.

Formation of the Tropylium (B1234903) Ion: A common rearrangement for benzylic cations is the formation of the highly stable seven-membered ring tropylium ion. youtube.com The fragment at m/z = 116 could potentially rearrange, but a more direct route involves the cleavage of the bond beta to the aromatic ring, leading to a fragment that rearranges to the cyanotropylium ion. An alternative is the loss of the cyano group followed by rearrangement. A fragment at m/z 91, corresponding to the classic tropylium ion (C₇H₇⁺), might also be observed if the cyano group is lost.

[C₇H₆CN]⁺ : m/z = 116 (Cyanotropylium precursor)

[C₇H₇]⁺ : m/z = 91 (Tropylium ion)

Loss of a Methyl Group: Cleavage of a methyl radical (•CH₃) from the butene side chain is another possible fragmentation.

[M - CH₃]⁺ : m/z = 171 - 15 = 156. This fragment would be a secondary carbocation, which is relatively stable.

Fragments from the Aromatic Ring: The aromatic ring itself can fragment, for example, by losing the cyano group or acetylene (B1199291) (C₂H₂).

[M - CN]⁺ : m/z = 171 - 26 = 145.

[C₆H₅]⁺ : m/z = 77 (Phenyl cation).

The relative abundance of these fragments helps to piece together the original structure. The most stable fragments, like the cyanobenzyl cation (m/z 116), are often the most abundant peaks in the spectrum (the base peak). libretexts.org

| m/z | Proposed Fragment Ion | Origin | Expected Intensity |

|---|---|---|---|

| 171 | [C₁₂H₁₃N]⁺• | Molecular Ion (M⁺•) | Present |

| 156 | [M - CH₃]⁺ | Loss of methyl radical | Medium |

| 116 | [M - C₄H₇]⁺ | Benzylic cleavage, loss of isobutenyl radical | High (likely Base Peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion | Medium |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low |

This table presents predicted fragmentation patterns for illustrative purposes.

Polymerization and Materials Science Applications

Advanced Polymerization Techniques and Mechanisms

To overcome the inherent challenges in polymerizing monomers like 4-(4-cyanophenyl)-2-methyl-1-butene, advanced and controlled polymerization techniques are necessary.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. While direct ATRP of this compound is not reported, studies on related cyanophenyl-containing acrylates provide valuable insights.

The copolymerization of 4-cyanophenyl acrylate (B77674) (CPA) with methyl methacrylate (B99206) (MMA) via free radical solution polymerization has been studied. researchgate.net The monomer reactivity ratios were determined using various linearization methods, indicating the relative rates at which the monomers add to the growing polymer chain. researchgate.net

| Method | r1 (CPA) | r2 (MMA) |

|---|---|---|

| Fineman–Ross | 0.6085 | 1.7251 |

| Kelen–Tüdös | 0.6085 | 1.7276 |

| Extended Kelen–Tüdös | 0.6083 | 1.7963 |

| Nonlinear Error-in-Variables | 0.6627 | 1.7858 |

ATRP has been successfully applied to a wide range of acrylate monomers, demonstrating its versatility. cmu.edu The typical components of an ATRP system include a monomer, an initiator with a transferable halogen atom, and a catalyst complex, commonly composed of a copper(I) halide and a nitrogen-based ligand. cmu.educapes.gov.br The success of ATRP for various functional acrylates suggests that a similar approach could potentially be adapted for the copolymerization of a cyanophenyl-containing butene monomer, provided its steric hindrance can be overcome. cmu.edursc.org

Living anionic polymerization is characterized by the absence of chain termination or transfer steps, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. libretexts.orgencyclopedia.pub This technique is ideal for monomers with electron-withdrawing groups, which can stabilize the propagating carbanion. youtube.com

Given the electron-withdrawing nature of the 4-cyanophenyl group, this compound is a theoretical candidate for anionic polymerization. However, significant challenges must be addressed:

Initiator Choice: The initiation must be rapid and complete. Organolithium initiators like sec-butyllithium (B1581126) are commonly used for non-polar monomers, but for functionalized monomers, initiators with lower basicity might be required to prevent side reactions with the functional group (e.g., the nitrile). semanticscholar.org

Side Reactions: The high reactivity of the propagating carbanion can lead to unwanted side reactions, causing early chain termination and broadening the molecular weight distribution. libretexts.org For a monomer containing a nitrile group, the carbanion could potentially attack the cyano group.

Steric Hindrance: As previously discussed, the steric bulk of the monomer will likely slow the rate of propagation significantly.

Successful living anionic polymerization has been reported for other substituted monomers, such as 5-substituted-2-vinylthiophenes, where the choice of initiator and reaction conditions was critical to achieving controlled polymerization and narrow molecular weight distributions. acs.org For example, anionic polymerization of 5-phenyl-2-vinylthiophene with various initiators yielded polymers with predictable molecular weights and low polydispersity (Mw/Mn < 1.1). acs.org This demonstrates that with careful optimization, living anionic polymerization can be a viable strategy for complex substituted monomers.

While this compound itself is sterically hindered, mechanistic studies on the less-hindered isomer, 1-butene (B85601), provide a fundamental understanding of the polymerization process with advanced catalysts. Homogeneous single-site catalysts, particularly metallocenes, are known for producing polymers with high stereoregularity. dntb.gov.uanih.gov

Recent Density Functional Theory (DFT) computational studies have elucidated key mechanistic aspects of 1-butene polymerization: dntb.gov.uafrontiersin.orgnih.gov

Regioselectivity: The insertion of the monomer into the growing polymer chain can occur in two ways: primary (1,2) insertion or secondary (2,1) insertion. For 1-butene, 1,2 insertion is strongly favored. nih.gov Regioerrors (2,1 insertions) can act as "dormant sites," slowing the rate of propagation. nih.gov The impact of these errors is even more profound in 1-butene polymerization compared to propene polymerization. nih.gov

Termination Reactions: A major limitation in producing high molecular weight poly(1-butene) with homogeneous catalysts is the prevalence of chain termination reactions. dntb.gov.uanih.gov DFT studies have analyzed termination pathways, such as β-hydride transfer from the ethyl side group of the inserted butene unit. nih.govfrontiersin.org

Isomerization: Isomerization pathways can lead to the formation of 4,1 units within the polymer chain, affecting its microstructure and properties. dntb.gov.uanih.gov

| Mechanistic Feature | Description | Impact on Polymerization |

|---|---|---|

| Regioselectivity | Preferential insertion of the monomer. For 1-butene, primary (1,2) insertion is highly favored over secondary (2,1) insertion. | Regioerrors (2,1 insertions) are rare in the main chain but can significantly slow down or terminate chain growth. |

| Chain Termination | Reactions that stop the growth of a polymer chain, such as β-hydride transfer. A significant issue for achieving high molecular weight poly(1-butene). | Limits the attainable molecular weight of the final polymer. |

| Stereoselectivity | The ability of the catalyst to control the stereochemistry of the polymer (e.g., isotactic). C2-symmetric metallocenes are used to produce isotactic poly(1-butene). | Determines the crystallinity and mechanical properties of the polymer. |

| Isomerization | Rearrangement of the growing chain, which can lead to irregular units (e.g., 4,1 insertions) in the polymer backbone. | Disrupts the regularity of the polymer chain, affecting its properties. |

These detailed mechanistic insights into 1-butene polymerization underscore the complexity of controlling the catalytic process. For a more complex monomer like this compound, these challenges would be amplified by both steric and electronic factors.

Structure-Property Relationships in Derived Polymeric Materials

The incorporation of this compound as a monomer or comonomer is expected to significantly influence the architecture, morphology, and ultimately, the physical properties of the resulting polymer.

Impact of Monomer Incorporation on Polymer Architecture and Morphology

The polymerization of this compound, an α-olefin, can be challenging to achieve via conventional radical polymerization due to potential side reactions like degradative chain transfer. However, advancements in catalysis, such as the use of specific transition metal catalysts, have enabled the polymerization of various α-olefins. nih.govgoogle.comrsc.org For instance, certain catalysts have shown high activity for the copolymerization of ethylene (B1197577) with multi-substituted olefins. scribd.com

The presence of the bulky and polar cyanophenyl group attached to the butene backbone would likely impact the polymer's chain structure and morphology. The rigidity of the phenyl ring and the steric hindrance from the methyl group could lead to polymers with reduced crystallinity compared to linear polyolefins. The incorporation of such a monomer can disrupt the regular packing of polymer chains, leading to a more amorphous morphology. This is a common strategy to tune the mechanical properties of polymers, where increasing amorphous content can lead to decreased tensile strength and Young's modulus but potentially increased flexibility. rsc.org

In copolymers, the distribution of the this compound units along the polymer chain would be critical. A random distribution could lead to amorphous materials with a single glass transition temperature, while block copolymerization could result in microphase-separated morphologies, creating ordered nanostructures.

Table 1: Expected Impact of this compound Incorporation on Polymer Properties

| Property | Expected Impact | Rationale |

| Crystallinity | Decrease | The bulky and irregular structure of the monomer disrupts regular chain packing. |

| Glass Transition Temperature (Tg) | Increase | The rigid cyanophenyl group restricts segmental motion of the polymer backbone. |

| Solubility | Potentially altered | The polar cyano group may enhance solubility in polar solvents. |

| Mechanical Strength | Potentially decreased | Reduced crystallinity can lead to lower tensile strength. |

Electronic and Optical Properties of Polymers Containing the Cyanophenyl Moiety

The cyanophenyl group is a well-known electron-withdrawing moiety, and its incorporation into a polymer backbone can significantly influence the material's electronic and optical properties. The cyano group can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. ornl.gov This modification of the electronic band structure is a key strategy in the design of organic semiconductors for various optoelectronic applications. nih.govmdpi.com

Polymers containing cyanophenyl groups often exhibit interesting photophysical properties, such as fluorescence. The emission characteristics, including wavelength and quantum yield, are highly dependent on the polymer's molecular structure and the surrounding environment. researchgate.net For instance, the clustering of cyano groups can lead to unique luminescence behaviors. The photoluminescence properties of polymers can be tuned by controlling the polymerization process and the resulting macromolecular architecture.

Functional Polymers and Emerging Materials Applications

The specific chemical functionalities of this compound make it a promising candidate for the development of advanced functional materials.

Integration into Liquid Crystalline Polymer Systems

Liquid crystal polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids, and they are widely used in displays and sensors. wikipedia.org The rigid, rod-like structure of the cyanophenyl group is a common mesogenic unit incorporated into LCPs to induce liquid crystalline phases. tandfonline.commdpi.comzeusinc.comyoutube.com While direct studies on LCPs from this compound are not available, polymers with cyanobiphenyl or other cyanophenyl-containing side chains are well-documented to form nematic or smectic liquid crystal phases. researchgate.netresearchwithrutgers.com

The incorporation of this compound into a polymer backbone could lead to side-chain liquid crystalline polymers where the cyanophenyl moiety acts as the mesogen. The flexibility of the butene spacer would be crucial in decoupling the motion of the polymer backbone from the ordering of the mesogenic side groups, a key principle in the design of side-chain LCPs.

Table 2: Examples of Cyanophenyl-Containing Monomers Used in Liquid Crystalline Polymers

| Monomer | Polymer Type | Resulting Liquid Crystal Phase |

| 4-Cyanobiphenyl-4'-oxyalkyl acrylate | Side-chain homopolymer | Nematic, Smectic |

| 4-Cyanostyrene | Homopolymer and Copolymers | Can exhibit liquid crystalline behavior in certain architectures |

| 5-((4-Cyano-4'-biphenyl)oxy)pentyl vinyl ether | Homopolymer | Monotropic nematic |

This table presents examples of analogous systems to illustrate the potential of cyanophenyl-containing monomers in forming liquid crystalline polymers.

Development of Functional Coatings, Films, and Optoelectronic Materials

The unique combination of a polymerizable olefin and a polar functional group makes this compound an interesting building block for functional coatings and films. mdpi.comntu.edu.sgresearchgate.netmdpi.com The cyanophenyl group can enhance adhesion to various substrates and modify the surface energy of the coating. Furthermore, the electronic properties imparted by the cyanophenyl moiety open up possibilities for applications in optoelectronic devices. mdpi.comnih.govresearchgate.net

Polymers containing cyanophenyl groups have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. google.comresearchgate.net The ability to tune the electronic properties by incorporating such monomers is a significant advantage in the design of these materials. While specific device applications of polymers from this compound have not been reported, the general principles suggest that such polymers could be tailored for use as charge transport layers, host materials for emissive layers, or as components in dielectric layers. The development of functional polymeric films with tailored optical and electronic properties is a rapidly advancing field, and monomers like this compound could play a role in the creation of next-generation materials for flexible electronics and photonics. rsc.org

Chemical Transformations and Derivatization Strategies for 4 4 Cyanophenyl 2 Methyl 1 Butene

Modification at the Olefinic Double Bond

The isobutenyl group in 4-(4-cyanophenyl)-2-methyl-1-butene is susceptible to a range of addition reactions, providing a direct route to introduce new functionalities and alter the compound's steric and electronic properties.

Selective Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

Selective addition reactions to the double bond can be achieved while leaving the cyanophenyl group intact, offering a pathway to saturated or functionalized alkyl chains.

Hydrogenation: The catalytic hydrogenation of the double bond in this compound leads to the formation of 4-(4-cyanophenyl)-2-methylbutane. This transformation is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction is generally high-yielding and proceeds under mild conditions.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond results in the formation of the corresponding dihaloalkanes. This reaction typically proceeds through a halonium ion intermediate, leading to anti-addition of the halogen atoms. researchgate.net For instance, the bromination of this compound would yield 1,2-dibromo-4-(4-cyanophenyl)-2-methylbutane.

Hydroboration-Oxidation: The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond. ru.nlwikipedia.org The reaction of the alkene with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, yields 4-(4-cyanophenyl)-2-methyl-1-butanol. ru.nl This regioselectivity is driven by both steric and electronic factors, with the boron atom adding to the less substituted carbon of the alkene. ru.nl

Table 1: Representative Selective Addition Reactions of the Olefinic Double Bond

| Reaction | Reagents and Conditions | Product | Expected Outcome |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | 4-(4-Cyanophenyl)-2-methylbutane | High yield, selective saturation of the double bond. |

| Bromination | Br₂, CH₂Cl₂, Room Temperature | 1,2-Dibromo-4-(4-cyanophenyl)-2-methylbutane | High yield, anti-addition of bromine atoms. researchgate.net |

Olefin Metathesis for Structural Diversification and Polymer Backbone Functionalization

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. nih.govnih.gov This reaction, catalyzed by transition metal complexes such as Grubbs' or Schrock's catalysts, allows for the exchange of substituents between different olefins. nih.gov For this compound, both cross-metathesis and ring-opening metathesis polymerization (ROMP) represent viable strategies for structural diversification.

In cross-metathesis , reaction with a partner alkene can lead to the formation of new, more complex molecules. The equilibrium of the reaction can often be shifted by using a volatile alkene as a partner, such as ethylene (B1197577), which is removed from the reaction mixture. nih.gov

Ring-opening metathesis polymerization (ROMP) can be employed if the molecule is first converted into a strained cyclic olefin. While this compound itself is not a cyclic olefin, it could be functionalized to participate in ROMP, allowing for the incorporation of the cyanophenyl moiety into a polymer backbone. This technique is valuable for creating functional polymers with tailored properties.

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional handle that can be transformed into a variety of other functional groups, including amines, aldehydes, and carboxylic acids.

Reduction of the Cyanophenyl Group to Amine or Aldehyde Derivatives

The reduction of the nitrile group offers a direct route to primary amines or aldehydes, which are valuable intermediates in organic synthesis.

Reduction to Amines: The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically requires an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield 4-(4-aminomethylphenyl)-2-methyl-1-butene.

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The intermediate imine formed is hydrolyzed upon workup to afford 4-(4-formylphenyl)-2-methyl-1-butene.

Table 2: Representative Reduction Reactions of the Nitrile Functionality

| Reaction | Reagents and Conditions | Product | Expected Outcome |

|---|

Hydrolysis and Other Nucleophilic Reactions of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Hydrolysis is a common example of this reactivity.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. Base-catalyzed hydrolysis is usually performed by heating with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Both methods would yield 4-(4-carboxyphenyl)-2-methyl-1-butene.

Other Nucleophilic Additions: The nitrile group can also undergo addition reactions with other nucleophiles, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine.

Selective Functionalization and Orthogonal Chemistry Approaches

The presence of two distinct functional groups in this compound opens up the possibility of selective or orthogonal transformations. Orthogonal chemistry refers to a set of reactions that can be performed on a molecule in any order without interfering with each other.

For instance, the olefinic double bond can be selectively modified using reactions that are unreactive towards the nitrile group, such as hydroboration-oxidation. Conversely, transformations of the nitrile group, like reduction with DIBAL-H, can often be performed without affecting the double bond.

This orthogonality allows for a modular approach to the synthesis of complex molecules. One could, for example, first perform a hydroboration-oxidation on the double bond to introduce a hydroxyl group, and then subsequently reduce the nitrile to an amine, resulting in a bifunctional molecule with both alcohol and amine functionalities. The ability to control the reactivity of each functional group independently is a key advantage in the strategic design of novel compounds.

Strategies for Protecting and Deprotecting Specific Functional Groups

In multi-step syntheses involving this compound, temporarily masking the reactivity of a specific functional group is often crucial to prevent unwanted side reactions. numberanalytics.com This process involves introducing a protecting group that is stable under a given set of reaction conditions and can be selectively removed later. numberanalytics.comorganic-chemistry.org The primary functional groups of concern in this molecule are the terminal alkene and the cyano group.

Protecting the Alkene Group: The isobutenyl group (2-methyl-1-butene) is susceptible to various reactions, including oxidation, reduction, and electrophilic addition. Should a desired transformation target the cyano or aryl group while requiring conditions that would affect the alkene, protection is necessary. A common strategy for protecting alkenes is through conversion to a more stable functional group.

Protecting the Cyano Group: The cyano (nitrile) group can be sensitive to strong acids, bases, and certain reducing agents, which might be employed for modifying the alkene or the aromatic ring. While direct protection of nitriles is less common than for other groups, its reactivity can be masked by conversion into a more robust group, such as a tetrazole, which can later be converted back to the nitrile. More frequently, synthetic routes are designed to introduce the cyano group in a late stage of the synthesis to avoid the need for protection.

The selection of a protecting group strategy is governed by its stability to the reaction conditions and the ease of its removal, ensuring high yields for both the protection and deprotection steps. organic-chemistry.org An effective strategy, known as an orthogonal protecting group strategy, involves using multiple protecting groups that can be removed under different conditions, allowing for selective deprotection of one group while another remains intact. organic-chemistry.org

Table 1: Potential Protecting Group Strategies

| Functional Group | Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions |

|---|---|---|---|

| Alkene (C=C) | Diol | 1. OsO₄ (catalytic), NMO 2. Acetone, H⁺ (to form acetonide) | 1. Aqueous Acid (to remove acetonide) 2. NaIO₄ or similar oxidative cleavage followed by reduction steps to regenerate alkene |

| Alkene (C=C) | Silyl Ether (via hydroboration) | 1. BH₃·THF 2. H₂O₂, NaOH 3. TBDMSCl, Imidazole | 1. TBAF (Tetrabutylammonium fluoride) 2. Dehydration (e.g., Martin's sulfurane) |

| Cyano (-C≡N) | Tetrazole | 1. NaN₃, NH₄Cl or ZnBr₂ in H₂O | 1. Oxidative methods or vigorous hydrolysis (e.g., HNO₂) followed by dehydration |

Chemo- and Regioselective Derivatization at Multiple Reactive Sites

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of attack) are paramount when derivatizing a multifunctional compound like this compound.

Reactions at the Alkene: The terminal double bond is a primary site for electrophilic addition and reduction reactions.

Hydrogenation: The alkene can be selectively reduced to the corresponding alkane, 4-(4-cyanophenyl)-2-methylbutane, without affecting the cyano group or the aromatic ring. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. The conditions can be tuned to be mild enough to preserve the nitrile.

Hydroboration-Oxidation: This two-step reaction provides a regioselective method to hydrate (B1144303) the alkene, yielding an alcohol. The use of borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution results in the anti-Markovnikov addition of water across the double bond. This would produce 4-(4-cyanophenyl)-2-methylbutan-1-ol, where the hydroxyl group is attached to the less substituted carbon.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This transformation, yielding 2-(4-(2-methyloxiran-2-yl)ethyl)benzonitrile, leaves the cyano and aryl groups intact and provides a versatile intermediate for further nucleophilic ring-opening reactions.

Reactions at the Cyano Group: The nitrile functionality can undergo several transformations if the alkene is unreactive or protected.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid, 4-(4-(3-methylbut-3-en-1-yl)phenyl)carboxylic acid, under strong acidic or basic conditions. This reaction would typically require harsh conditions that might also affect the alkene, thus often necessitating its prior protection.

Reduction: The nitrile can be reduced to a primary amine, [4-(4-(3-methylbut-3-en-1-yl)phenyl)methyl]amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required. However, LiAlH₄ would also reduce other susceptible groups if present, so chemoselectivity can be an issue. wikipedia.org Catalytic hydrogenation under more forcing conditions (e.g., using Raney Nickel) can also achieve this reduction.

Reactions at the Aromatic Ring: The benzene (B151609) ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the cyano group. The existing substituent directs incoming electrophiles primarily to the positions ortho to the cyano group (and meta to the butene substituent).

Nitration/Halogenation: Introducing a nitro or halo group onto the aromatic ring can be achieved using standard electrophilic aromatic substitution conditions (e.g., HNO₃/H₂SO₄ for nitration). The reaction would yield a mixture of regioisomers, with substitution occurring at the positions ortho to the cyano group.

Table 2: Examples of Chemo- and Regioselective Derivatization Reactions

| Target Site | Reaction Type | Reagents & Conditions | Product | Selectivity |

|---|---|---|---|---|

| Alkene | Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT | 4-(4-Cyanophenyl)-2-methylbutane | Chemoselective (Alkene over Nitrile/Aryl) |

| Alkene | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(4-Cyanophenyl)-2-methylbutan-1-ol | Regioselective (Anti-Markovnikov) |

| Alkene | Epoxidation | m-CPBA, CH₂Cl₂ | 2-(4-(2-methyloxiran-2-yl)ethyl)benzonitrile | Chemoselective |

| Cyano Group | Reduction to Amine | LiAlH₄, THF then H₂O | [4-(4-(3-methylbut-3-en-1-yl)phenyl)methyl]amine | Chemoselective (if other reducible groups are absent/protected) |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-4-cyanophenyl)-2-methyl-1-butene | Regioselective (ortho to -CN) |

Conclusion and Future Research Perspectives

Outstanding Challenges and Opportunities in the Synthesis of 4-(4-Cyanophenyl)-2-methyl-1-butene

The synthesis of this compound presents several challenges that also open avenues for methodological innovation. A primary challenge lies in the strategic introduction of the 2-methyl-1-butene (B49056) moiety onto the 4-cyanophenyl core.

Challenges:

Reagent Compatibility: The cyano group can be sensitive to certain reagents, particularly strong nucleophiles or reducing agents that might be employed in the construction of the alkene fragment.

Control of Regioselectivity: In cross-coupling approaches to form the carbon-carbon bond between the phenyl ring and the butene chain, achieving the desired regioselectivity at the 4-position of the benzonitrile can be a hurdle.

Opportunities:

Development of Novel Cross-Coupling Methodologies: There is an opportunity to explore and develop new catalytic systems, for instance, using transition metals like palladium, nickel, or copper, that can efficiently couple a 4-cyanophenyl electrophile with a suitable 2-methyl-1-butene nucleophile (or vice-versa) in a single step.

C-H Functionalization: A more atom-economical approach would be the direct C-H functionalization of benzonitrile with 2-methyl-1-butene or a related precursor. Research into catalysts that can selectively activate the C-H bond at the para-position of benzonitrile would be highly valuable.

Green Synthetic Routes: The development of more environmentally benign synthetic pathways, for example, using ionic liquids as recyclable reaction media, presents a significant opportunity.

A summary of potential synthetic challenges and opportunities is presented in the table below.

| Challenge | Opportunity |

| Multi-step synthesis leading to low yield | Development of one-pot or tandem reactions |

| Reagent incompatibility with the cyano group | Exploration of milder and more selective reagents |

| Poor regioselectivity in functionalization | Design of new catalysts for site-selective C-C bond formation |

| Reliance on traditional, less green methods | Investigation of C-H activation and use of green solvents |

Unexplored Reaction Pathways and Open Mechanistic Questions

The terminal alkene of this compound is a versatile functional group that offers a multitude of possibilities for further chemical transformations. Many of these potential reaction pathways remain unexplored for this specific substrate.

Unexplored Pathways:

Asymmetric Functionalization: The prochiral double bond could be a substrate for a variety of asymmetric reactions, such as catalytic asymmetric hydrogenation, dihydroxylation, or epoxidation, to generate chiral molecules with potential applications in pharmaceuticals or as chiral ligands.

Polymerization: The 2-methyl-1-butene moiety could potentially undergo polymerization or copolymerization with other monomers. The presence of the polar cyanophenyl group would impart unique properties to the resulting polymer, such as a high refractive index or specific dielectric properties.

Metathesis Reactions: Alkene metathesis could be employed to synthesize longer-chain alkenes or to create novel dimeric structures.

Hydrofunctionalization Reactions: The addition of various E-H bonds (E = B, Si, N, O) across the double bond could lead to a range of functionalized derivatives with diverse applications.

Open Mechanistic Questions:

Influence of the Cyanophenyl Group: A key mechanistic question is how the electron-withdrawing cyano group at the para-position influences the reactivity of the terminal alkene. Does it significantly affect the electron density of the double bond and thereby alter its reactivity in electrophilic or radical additions?

Stereocontrol in Catalysis: For catalytic reactions, understanding the factors that would govern stereocontrol (diastereo- and enantioselectivity) in the functionalization of the alkene is a crucial area for investigation.

Regioselectivity in Hydrofunctionalization: In reactions like hydroboration or hydrosilylation, the regioselectivity of the addition to the sterically hindered terminal alkene would be an interesting mechanistic aspect to explore.

Future Directions in the Design and Application of Novel Materials Derived from this Compound

The unique combination of a rigid, polar aromatic unit and a flexible, reactive aliphatic chain in this compound makes it an attractive building block for advanced materials.

Liquid Crystals:

The 4-cyanophenyl group is a well-known mesogenic unit, crucial for the formation of liquid crystalline phases. By incorporating the 2-methyl-1-butene tail and potentially polymerizing it, novel liquid crystal polymers could be designed. These materials could exhibit interesting electro-optical properties suitable for display technologies.

Functional Polymers:

Polymers derived from this compound could possess high thermal stability and specific optical properties due to the aromatic and nitrile functionalities. Such polymers could find applications as high-performance plastics, dielectric materials in capacitors, or as matrices for nonlinear optical materials. The alkene functionality also allows for post-polymerization modification, enabling the tuning of polymer properties.

Organic Electronics:

The cyanophenyl motif is present in some organic semiconductors. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), either as small molecules or as part of a polymeric semiconductor.

A table summarizing the potential applications is provided below.

| Material Class | Potential Application | Key Structural Feature |

| Liquid Crystal Polymers | Display technologies, optical sensors | 4-Cyanophenyl group |

| Functional Polymers | High-performance plastics, dielectric materials | Polymerizable alkene, polar cyano group |

| Organic Electronics | OLEDs, OFETs | Electron-withdrawing cyanophenyl group |

Q & A

Q. What are the common synthetic routes for 4-(4-Cyanophenyl)-2-methyl-1-butene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Wittig olefination or Heck coupling , leveraging aryl cyanide precursors. For example, reacting 4-cyanobenzaldehyde with a stabilized ylide (e.g., methyltriphenylphosphonium bromide) under inert conditions (N₂ atmosphere) yields the alkene. Optimization includes:

- Catalyst selection : Transition metal catalysts (e.g., Pd for coupling reactions) improve regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature control : Maintaining 60–80°C minimizes side reactions like polymerization .

Yield improvements (>80%) are achievable via iterative purification (column chromatography) and real-time monitoring (TLC) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify alkene geometry and cyanophenyl substitution .

- FT-IR : Confirm C≡N stretch (~2240 cm⁻¹) and alkene C=C (~1640 cm⁻¹) .

- Purity assessment :

- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35 v/v, pH 4.6) for baseline separation of impurities .

- GC-MS : Detect volatile byproducts (e.g., unreacted aldehydes) with electron ionization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of cyanide-related vapors .

- Waste disposal : Neutralize cyanide-containing waste with bleach (NaOCl) before disposal .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound under various conditions?

- Methodological Answer :

- DFT calculations : Model electron density maps to predict regioselectivity in electrophilic substitutions (e.g., cyanophenyl directing effects) .

- MD simulations : Assess thermal stability by simulating degradation pathways at elevated temperatures (e.g., 100°C) .

- Software tools : Gaussian or ORCA for optimizing transition states in catalytic cycles .

Q. What strategies are effective in resolving contradictory data regarding the compound's physicochemical properties from different studies?

- Methodological Answer :

- Standardized protocols : Replicate experiments using identical conditions (e.g., solvent purity, humidity control) .

- Cross-validation : Compare NMR data with NIST reference spectra and HPLC retention times with certified reference materials .

- Error analysis : Use statistical tools (e.g., ANOVA) to identify outliers in melting point or solubility measurements .

Q. How does the electronic nature of the cyanophenyl group influence the compound's behavior in catalytic reactions?

- Methodological Answer :

- Electron-withdrawing effect : The -CN group stabilizes negative charges, enhancing nucleophilic attack in SNAr reactions .

- Conjugation effects : Delocalization into the benzene ring reduces alkene reactivity in Diels-Alder reactions .

- Catalyst interactions : Pd catalysts exhibit higher turnover in Suzuki-Miyaura couplings due to cyanophenyl’s π-acceptor properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.